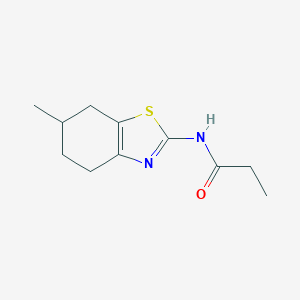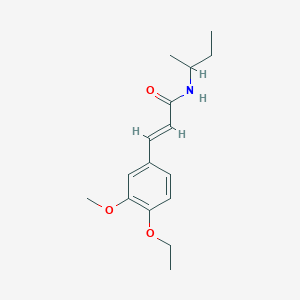![molecular formula C15H19N3OS B256692 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is a chemical compound that belongs to the family of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting certain enzymes or proteins that are involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. The compound also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. The compound also has antioxidant properties and can scavenge free radicals. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be purified by recrystallization. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer to animals. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to test its efficacy.
将来の方向性
There are several future directions that can be explored in the research of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This can help in the design of more targeted and effective drugs.
Another direction is to explore the potential of this compound in combination therapy. It has been shown to enhance the efficacy of other drugs when used in combination. Therefore, it can be used in combination with other drugs to improve their therapeutic effects.
Conclusion
In conclusion, 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is a promising compound that has potential therapeutic properties. It has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential in drug development.
合成法
The synthesis method of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone involves the reaction of 4-isopropylbenzoyl chloride with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. The yield of the product is high and the purity is also satisfactory.
科学的研究の応用
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been tested on different cell lines and animal models, and the results have been encouraging.
特性
製品名 |
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone |
|---|---|
分子式 |
C15H19N3OS |
分子量 |
289.4 g/mol |
IUPAC名 |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C15H19N3OS/c1-4-14-16-15(18-17-14)20-9-13(19)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,17,18) |
InChIキー |
CFAVVJFKAGJXNZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)


